Cas no 28771-88-2 (2-(E)-2-(thiophen-2-yl)ethenylpyridine)
2-(E)-2-(thiophen-2-yl)ethenylpyridine Chemical and Physical Properties
Names and Identifiers
-
- 2-(E)-2-(thiophen-2-yl)ethenylpyridine
- 2-(2-Thiophen-2-yl-vinyl)-pyridine
- Pyridine, 2-[(1E)-2-(2-thienyl)ethenyl]-
- NCGC00184204-02
- 28771-88-2
- AB01327183-02
- 2-[(E)-2-(2-thienyl)ethenyl]pyridine
- F1589-1431
- 2-[(1E)-2-(2-Thienyl)ethenyl]pyridine
- AKOS001752731
- NCGC00184204-03
- DTXSID101285856
- 2-[(1E)-2-(THIOPHEN-2-YL)ETHENYL]PYRIDINE
- (E)-2-(2-(thiophen-2-yl)vinyl)pyridine
- SCHEMBL708857
- NCGC00184204-01
- CHEMBL1874666
-
- Inchi: 1S/C11H9NS/c1-2-8-12-10(4-1)6-7-11-5-3-9-13-11/h1-9H/b7-6+
- InChI Key: USLZJZLYYVWZCS-VOTSOKGWSA-N
- SMILES: C1(/C=C/C2SC=CC=2)=NC=CC=C1
Computed Properties
- Exact Mass: 187.04557046g/mol
- Monoisotopic Mass: 187.04557046g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- Density: 1.205±0.06 g/cm3(Predicted)
- Boiling Point: 308.6±11.0 °C(Predicted)
- pka: 4?+-.0.10(Predicted)
2-(E)-2-(thiophen-2-yl)ethenylpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1589-1431-2μmol |
2-[(E)-2-(thiophen-2-yl)ethenyl]pyridine |
28771-88-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1589-1431-5μmol |
2-[(E)-2-(thiophen-2-yl)ethenyl]pyridine |
28771-88-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1589-1431-10μmol |
2-[(E)-2-(thiophen-2-yl)ethenyl]pyridine |
28771-88-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1589-1431-20μmol |
2-[(E)-2-(thiophen-2-yl)ethenyl]pyridine |
28771-88-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1589-1431-1mg |
2-[(E)-2-(thiophen-2-yl)ethenyl]pyridine |
28771-88-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1589-1431-2mg |
2-[(E)-2-(thiophen-2-yl)ethenyl]pyridine |
28771-88-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1589-1431-3mg |
2-[(E)-2-(thiophen-2-yl)ethenyl]pyridine |
28771-88-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1589-1431-4mg |
2-[(E)-2-(thiophen-2-yl)ethenyl]pyridine |
28771-88-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1589-1431-5mg |
2-[(E)-2-(thiophen-2-yl)ethenyl]pyridine |
28771-88-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1589-1431-10mg |
2-[(E)-2-(thiophen-2-yl)ethenyl]pyridine |
28771-88-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-(E)-2-(thiophen-2-yl)ethenylpyridine Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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2. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 2-(E)-2-(thiophen-2-yl)ethenylpyridine
Comprehensive Overview of 2-(E)-2-(thiophen-2-yl)ethenylpyridine (CAS No. 28771-88-2)
2-(E)-2-(thiophen-2-yl)ethenylpyridine (CAS No. 28771-88-2) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, including materials science, pharmaceuticals, and agrochemicals. The compound features a thiophene ring linked to a pyridine moiety through an ethenyl bridge, creating a conjugated system that is of particular interest to researchers. This article delves into the chemical characteristics, synthesis methods, and emerging applications of this compound, while also addressing common queries and trends in the scientific community.
The molecular structure of 2-(E)-2-(thiophen-2-yl)ethenylpyridine is characterized by its π-conjugated system, which contributes to its electronic and optical properties. This makes it a promising candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent studies have highlighted its potential as a fluorescent probe or sensor material, owing to its ability to exhibit strong emission under specific conditions. Researchers are also exploring its role in catalysis and as a building block for more complex heterocyclic compounds.
One of the most frequently searched questions related to this compound is: "What are the synthetic routes for 2-(E)-2-(thiophen-2-yl)ethenylpyridine?" The synthesis typically involves a cross-coupling reaction between 2-vinylpyridine and 2-thiopheneboronic acid, using palladium-based catalysts under controlled conditions. Alternative methods, such as Wittig reactions or Knoevenagel condensations, have also been reported. The choice of synthetic route often depends on the desired yield, purity, and scalability requirements.
In the context of green chemistry, there is growing interest in developing more sustainable synthesis methods for compounds like 2-(E)-2-(thiophen-2-yl)ethenylpyridine. Researchers are investigating the use of biocatalysts and microwave-assisted synthesis to reduce energy consumption and minimize waste. These advancements align with global trends toward eco-friendly chemical production and are likely to shape future research directions.
Another hot topic is the compound's potential in drug discovery. While 2-(E)-2-(thiophen-2-yl)ethenylpyridine is not yet a mainstream pharmaceutical ingredient, its structural motifs are found in several bioactive molecules. For instance, thiophene and pyridine derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties. This has led to speculation about its utility as a scaffold for medicinal chemistry, particularly in the design of small-molecule inhibitors.
From an industrial perspective, the compound's stability and compatibility with various solvents make it a viable candidate for coating materials and adhesives. Its ability to form thin films with desirable electronic properties has also piqued the interest of the semiconductor industry. As the demand for flexible electronics grows, compounds like 2-(E)-2-(thiophen-2-yl)ethenylpyridine could play a pivotal role in next-generation devices.
In summary, 2-(E)-2-(thiophen-2-yl)ethenylpyridine (CAS No. 28771-88-2) is a versatile compound with a wide range of potential applications. Its unique structure, coupled with ongoing advancements in synthesis and application, positions it as a subject of continued research and innovation. Whether in materials science, pharmaceuticals, or sustainable chemistry, this compound exemplifies the intersection of fundamental research and practical utility.
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